![molecular formula C17H13FN2O2 B2910926 (E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide CAS No. 444600-87-7](/img/structure/B2910926.png)
(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide
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Overview
Description
Compounds like “(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide” belong to a class of organic compounds known as chalcones . Chalcones are a type of aromatic ketone that forms the central core for a variety of important biological compounds, which are known collectively as flavonoids .
Synthesis Analysis
Chalcones are usually synthesized by the Claisen–Schmidt condensation reaction, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group .Molecular Structure Analysis
The molecular structure of chalcones is characterized by the presence of aromatic rings and a central enone moiety . The exact structure can be determined using various spectroscopic techniques such as FT-IR, NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system . They can participate in reactions such as addition of organometallic reagents or hydride to the C=N bond, hetero Diels-Alder reaction to furnish six-member nitrogen-containing heterocyclic compounds, and Staudinger reactions for the preparation of β-lactams .Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones can vary widely depending on their exact structure. Some general properties include their solubility in organic solvents, melting points, and specific optical rotation .Mechanism of Action
The biological activity of chalcones is often attributed to their ability to interfere with critical biological pathways. For example, some chalcones have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Safety and Hazards
Future Directions
Chalcones and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the synthesis of novel chalcone derivatives with improved pharmacological properties, as well as further investigation into their mechanisms of action .
properties
IUPAC Name |
(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-15-7-5-12(6-8-15)11-22-16-4-2-1-3-13(16)9-14(10-19)17(20)21/h1-9H,11H2,(H2,20,21)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICPQNIECDJRND-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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